molecular formula C13H19NO2 B14845457 4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine

4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine

Cat. No.: B14845457
M. Wt: 221.29 g/mol
InChI Key: OIOGIEOUUBBCOJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by its unique structure, which includes cyclopropoxy, ethyl, and isopropoxy groups attached to a pyridine ring. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with cyclopropyl and isopropyl reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-ethyl-5-isopropoxypyridine is unique due to its specific combination of cyclopropoxy, ethyl, and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-5-propan-2-yloxypyridine

InChI

InChI=1S/C13H19NO2/c1-4-10-7-14-8-12(15-9(2)3)13(10)16-11-5-6-11/h7-9,11H,4-6H2,1-3H3

InChI Key

OIOGIEOUUBBCOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1OC2CC2)OC(C)C

Origin of Product

United States

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